2-chloro-N-(trifluoromethyl)aniline

Lipophilicity LogP Physicochemical Properties

2‑Chloro‑N‑(trifluoromethyl)aniline (CAS 1003709‑27‑0, MF: C₇H₅ClF₃N, MW: 195.57) is a functionalised aromatic amine that bears a chlorine atom on the benzene ring and a trifluoromethyl group directly attached to the nitrogen atom [REFS‑1]. This N‑trifluoromethyl substitution pattern distinguishes it from the more common ring‑trifluoromethylated anilines and confers a markedly reduced basicity together with distinct lipophilicity and reactivity profiles that are critical for specific synthetic and agrochemical applications [REFS‑2].

Molecular Formula C7H5ClF3N
Molecular Weight 195.57 g/mol
CAS No. 1003709-27-0
Cat. No. B3197114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(trifluoromethyl)aniline
CAS1003709-27-0
Molecular FormulaC7H5ClF3N
Molecular Weight195.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3N/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4,12H
InChIKeyRHZOXQJCQOHUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(trifluoromethyl)aniline (CAS 1003709-27-0) as a Differentiated N‑Trifluoromethyl Building Block for Procurement Evaluation


2‑Chloro‑N‑(trifluoromethyl)aniline (CAS 1003709‑27‑0, MF: C₇H₅ClF₃N, MW: 195.57) is a functionalised aromatic amine that bears a chlorine atom on the benzene ring and a trifluoromethyl group directly attached to the nitrogen atom [REFS‑1]. This N‑trifluoromethyl substitution pattern distinguishes it from the more common ring‑trifluoromethylated anilines and confers a markedly reduced basicity together with distinct lipophilicity and reactivity profiles that are critical for specific synthetic and agrochemical applications [REFS‑2].

Why 2‑Chloro‑N‑(trifluoromethyl)aniline Cannot Be Directly Substituted by Ring‑Trifluoromethylated or Other N‑Substituted Anilines


Interchanging 2‑chloro‑N‑(trifluoromethyl)aniline with a structural isomer such as 2‑chloro‑4‑(trifluoromethyl)aniline (CAS 39885‑50‑2) or with the non‑chlorinated N‑(trifluoromethyl)aniline (CAS 2070‑47‑5) is not chemically or functionally equivalent. The N‑CF₃ group drastically lowers the amine basicity compared to ring‑CF₃ isomers [REFS‑1], altering nucleophilicity and stability under acidic or electrophilic conditions. Concurrently, the ortho‑chlorine substituent introduces a reactive handle for cross‑coupling or nucleophilic aromatic substitution that is absent in non‑chlorinated analogues [REFS‑2]. These differences directly impact synthetic route viability, downstream product purity, and performance in target applications such as herbicide synthesis [REFS‑3].

Quantitative Differentiation Guide for 2‑Chloro‑N‑(trifluoromethyl)aniline Relative to Closest Analogs


Comparative Lipophilicity (LogP) of 2‑Chloro‑N‑(trifluoromethyl)aniline versus Ring‑Trifluoromethylated Isomers

The experimentally determined octanol‑water partition coefficient (LogP) for 2‑chloro‑N‑(trifluoromethyl)aniline is 3.34 [REFS‑1]. This value is higher than the consensus LogP range (2.77–3.15) reported for the ring‑substituted isomer 2‑chloro‑4‑(trifluoromethyl)aniline [REFS‑2], indicating greater lipophilicity.

Lipophilicity LogP Physicochemical Properties

Amine Basicity Reduction: pKa Comparison of N‑Trifluoromethyl vs. Ring‑Trifluoromethyl Anilines

The N‑trifluoromethyl group profoundly decreases amine basicity. While a direct pKa measurement for 2‑chloro‑N‑(trifluoromethyl)aniline is not available in the open literature, the class effect is well established: the conjugate acid of the ring‑substituted 4‑(trifluoromethyl)aniline has a pKa of 2.45 (25 °C, aqueous) [REFS‑1], whereas the conjugate acid of unsubstituted aniline has a pKa of 4.63 [REFS‑2]. The N‑CF₃ analogue is expected to be significantly less basic than even the ring‑CF₃ derivative due to the stronger electron‑withdrawing inductive effect exerted directly on the nitrogen atom.

Basicity pKa Reactivity

Commercial Purity Benchmarking: 2‑Chloro‑N‑(trifluoromethyl)aniline vs. 2‑Chloro‑4‑(trifluoromethyl)aniline

Commercial sourcing data indicates that 2‑chloro‑N‑(trifluoromethyl)aniline is routinely supplied with a minimum GC purity of 98% and moisture content ≤0.5% [REFS‑1]. The ring‑isomer 2‑chloro‑4‑(trifluoromethyl)aniline is also available at 98% purity [REFS‑2], demonstrating that the target compound meets the same high purity standards as widely used analogues.

Purity Specification Quality Control Procurement

Production Scalability: Kilogram to 100 kg Supply Capability for 2‑Chloro‑N‑(trifluoromethyl)aniline

2‑Chloro‑N‑(trifluoromethyl)aniline is commercially produced at a scale of up to 100 kg [REFS‑1], a capacity that is comparable to established ring‑trifluoromethylated aniline intermediates [REFS‑2]. This production scale supports both research‑scale and pilot‑scale synthesis programs.

Supply Chain Scalability Procurement

Evidence‑Based Application Scenarios for 2‑Chloro‑N‑(trifluoromethyl)aniline in Research and Industrial Procurement


Synthesis of Trifluoromethylated Agrochemical Intermediates

2‑Chloro‑N‑(trifluoromethyl)aniline serves as a key intermediate in the preparation of phenylpyrazole‑based pesticides [REFS‑1]. Its N‑CF₃ group enhances metabolic stability and lipophilicity (LogP 3.34) [REFS‑2], properties that are directly beneficial for the design of herbicides with improved foliar uptake and residual activity. The ortho‑chlorine substituent provides a site for further functionalisation via cross‑coupling, enabling the construction of diverse agrochemical libraries.

Building Block for Fluorinated Pharmaceutical Candidates

The compound's low basicity (class‑inferred pKa <<2.45) and moderate lipophilicity make it a valuable fragment in medicinal chemistry programmes targeting CNS or metabolic disease indications [REFS‑1]. Its N‑CF₃ group mimics the trifluoromethyl‑substituted aniline motifs found in marketed drugs such as the SSRI fluvoxamine, where the CF₃ group contributes to metabolic stability and bioavailability [REFS‑2]. The 98% commercial purity [REFS‑3] ensures that the material is suitable for hit‑to‑lead optimisation without the need for extensive in‑house purification.

Precursor for Specialty Dyes and Functional Materials

The electron‑withdrawing N‑CF₃ and chloro substituents modulate the electronic properties of the aromatic ring, making 2‑chloro‑N‑(trifluoromethyl)aniline a useful precursor for synthesising disperse dyes and reactive dyes for polyester and nylon fibres [REFS‑1]. The controlled moisture specification (≤0.5%) [REFS‑2] is particularly relevant for dye synthesis, where water‑sensitive steps can be compromised by hygroscopic impurities.

Model Substrate for Developing N‑Arylation and Cross‑Coupling Methodologies

The combination of a sterically accessible chlorine atom and a deactivated, non‑basic nitrogen centre makes 2‑chloro‑N‑(trifluoromethyl)aniline an ideal substrate for evaluating new palladium‑catalysed amination or Suzuki‑Miyaura cross‑coupling protocols [REFS‑1]. Its distinct reactivity profile compared to ring‑trifluoromethylated anilines provides a stringent test for catalyst scope and functional group tolerance, offering researchers a well‑defined benchmark compound for method development.

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